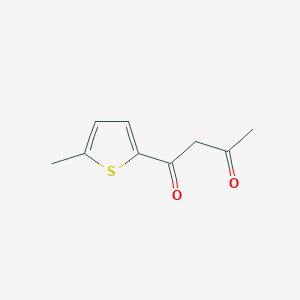
1-(5-Methylthiophen-2-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a heterocyclic compound containing a thiophene ring substituted with a methyl group and a butane-1,3-dione moiety. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Methylthiophen-2-yl)butane-1,3-dione can be synthesized through various organic reactions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with acetylacetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
The synthesis involves standard organic chemistry techniques and equipment, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, nitrothiophenes
Aplicaciones Científicas De Investigación
1-(5-Methylthiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Methylthiophen-2-yl)butane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the methyl group on the thiophene ring.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: Contains two thiophene rings and a benzene core, used in advanced material applications.
Uniqueness
1-(5-Methylthiophen-2-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(10)5-8(11)9-4-3-7(2)12-9/h3-4H,5H2,1-2H3 |
Clave InChI |
SAXJMQLHGIPASO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


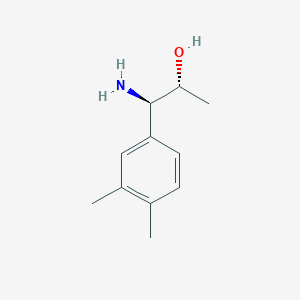
![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)
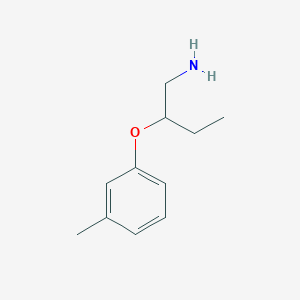
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13058763.png)
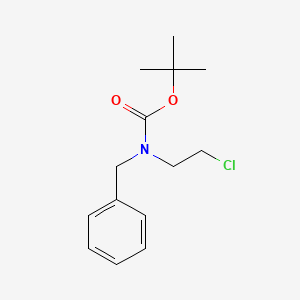
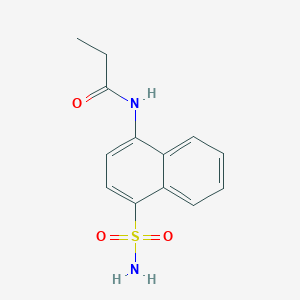
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
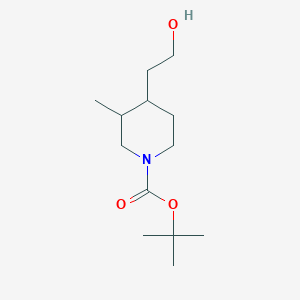
![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
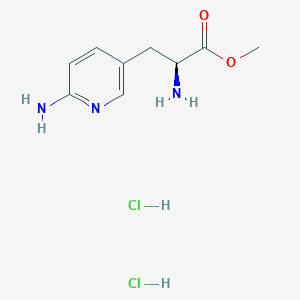
![(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13058802.png)
![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
